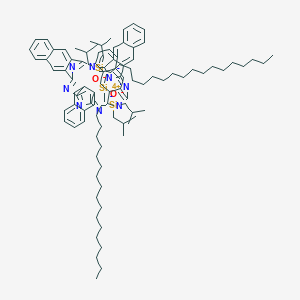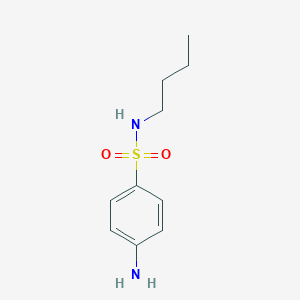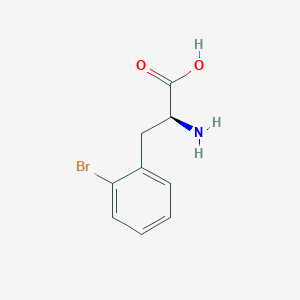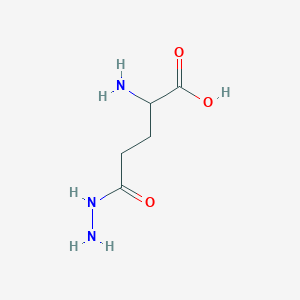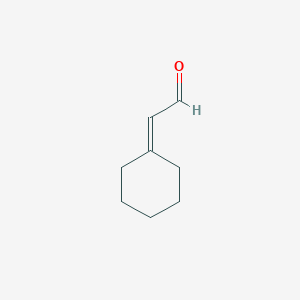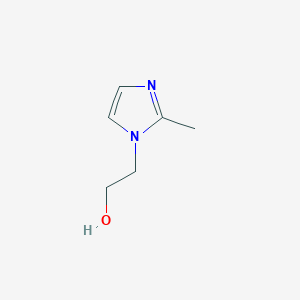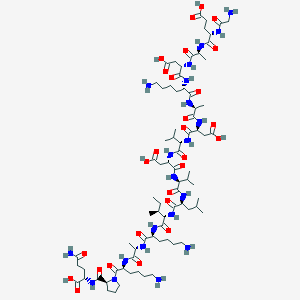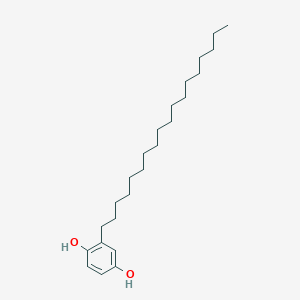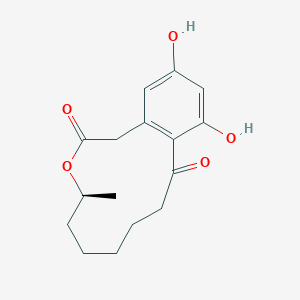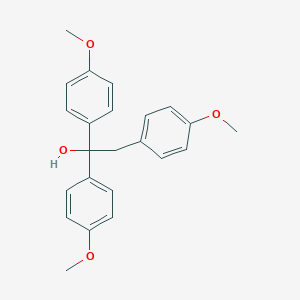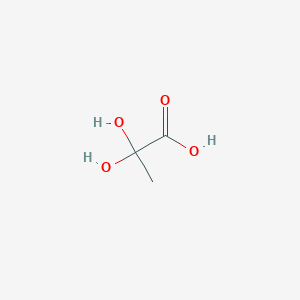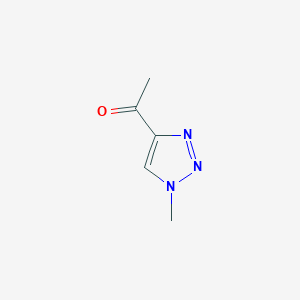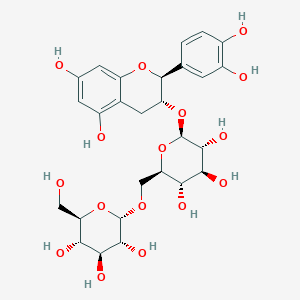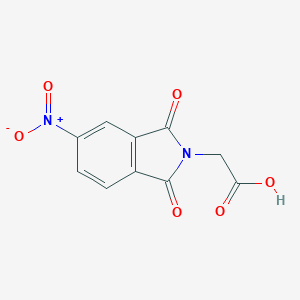
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
概要
説明
“(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C10H6N2O6 . It is also known as 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure is not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 494.5±30.0 °C at 760 mmHg, a vapor pressure of 0.0±1.3 mmHg at 25°C, an enthalpy of vaporization of 80.2±3.0 kJ/mol, and a flash point of 252.9±24.6 °C .
科学的研究の応用
Solvation and Gel Formation
One notable application is in solvation studies and gel formation. Research demonstrates the role of similar compounds in controlling reaction paths and the formation of gels in specific solvents. For example, derivatives of isoindolyl-acetic acid have been shown to form gels in mixed solvents like DMSO and water, indicating their potential in materials science for creating novel gel-based materials (Singh & Baruah, 2008).
Drug Design and Molecular Interactions
These compounds have also been explored in drug design and molecular interactions studies. A derivative was identified as a weak selective antagonist in a drug discovery effort, showcasing the potential of such compounds in developing new pharmacological agents (Fells et al., 2009). Additionally, the utility of similar derivatives in electrochemical sensors for DNA hybridization, suggests their significance in biotechnology and diagnostic applications (Cha et al., 2003).
Complex Formation and Stability
Research on the complex formation between metal ions and isoindolyl-acetic acid derivatives provides insights into their application in coordination chemistry. These studies reveal the potential of these compounds in synthesizing metal complexes with specific properties, which could be of interest in catalysis and material science (Tekade et al., 2018).
Antimicrobial Agents
Isoindolyl-acetic acid derivatives have also been investigated for their antimicrobial properties, with some compounds showing activity against pathogenic strains. This highlights their potential application in developing new antimicrobial agents (Sah et al., 2011).
Crystal Structure Analysis
Additionally, the crystal structure analysis of similar compounds provides valuable insights into their molecular configurations, which is crucial for understanding their properties and potential applications in various scientific domains (Karmakar & Baruah, 2008).
特性
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGAIHDSMCVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906064 | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
CAS RN |
10133-88-7 | |
| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10133-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

